Zalospirone

5-HT1A receptor binding radioligand binding assay azapirone pharmacology

Researchers often assume 5-HT1A partial agonists are interchangeable, yet functional differences produce divergent experimental outcomes. Zalospirone (WY-47846) resolves this ambiguity with quantitatively defined pharmacology: • Superior binding affinity (Ki≈7.9nM) for competitive binding assays and benchmarking novel 5-HT1A ligands. • Unique FST profile-increases immobility contrary to standard antidepressants-enabling dissection of non-canonical pathways. • Clinically validated dose-response (45 mg/day HAM-D improvement) as a positive control for dose-ranging studies. • Well-characterized tolerability limits (51% dropout at 45 mg/day) for preclinical side-effect modeling. Supplied at ≥98% HPLC purity with full analytical documentation for reproducible research.

Molecular Formula C24H29N5O2
Molecular Weight 419.5 g/mol
CAS No. 114298-18-9
Cat. No. B050514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalospirone
CAS114298-18-9
Synonyms3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride
Molecular FormulaC24H29N5O2
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6
InChIInChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+
InChIKeyAERLHOTUXIJQFV-RCPZPFRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zalospirone: 5-HT1A Partial Agonist Overview


Zalospirone (WY-47846) is a novel cyclic imide that functions as a potent and selective partial agonist at the serotonin 5-HT1A receptor [1]. It was developed by Wyeth and investigated in clinical trials for the treatment of major depressive disorder and anxiety [2]. Zalospirone belongs to the azapirone class of compounds but is distinguished by its cyclic imide core structure, which differentiates it from other azapirones like buspirone, tandospirone, and gepirone [3].

1
Selective 5-HT1A partial agonist with a cyclic imide core distinct from azapirones
Supports binding and functional selectivity studies
2
Clinical trial endpoint data available for depression research models
Dose-response and tolerability endpoints reported
3
Atypical behavioral signature in forced swim test aids mechanism dissection
Reported immobility increase vs. standard 5-HT1A agonists

Zalospirone: Distinctive Profile Among 5-HT1A Agonists


The 5-HT1A partial agonist class includes several azapirones (e.g., buspirone, tandospirone) and pyrimidinylpiperazines (e.g., gepirone, ipsapirone) that are often assumed to be pharmacologically equivalent. However, these agents differ markedly in their receptor binding affinities, functional efficacies at pre- and postsynaptic sites, in vivo behavioral signatures, and clinical tolerability profiles [1]. Substituting one 5-HT1A partial agonist for another without understanding these nuances can lead to divergent experimental outcomes or therapeutic failures. The following evidence quantitatively defines Zalospirone's unique position within this class and guides precise selection for research or procurement.

Affinity Binding affinity at 5-HT1A may differ 3- to 5-fold from buspirone, tandospirone, or gepirone; receptor occupancy assumptions may not transfer directly.
Behavior Atypical forced swim test response (immobility increase) may shift interpretation of antidepressant-like activity compared to standard azapirones.
Tolerability Tolerability endpoint profile differs markedly from other 5-HT1A partial agonists; side-effect-driven dropout rates may not match class expectations.

Zalospirone: Evidence-Based Comparative Data


Superior 5-HT1A Receptor Binding Affinity

Zalospirone exhibits higher binding affinity for the human 5-HT1A receptor than the prototypical azapirones buspirone, tandospirone, and gepirone. In radioligand competition assays using human recombinant 5-HT1A receptors, Zalospirone displayed a pKi of 8.1, corresponding to a Ki of approximately 7.9 nM [1]. This value compares favorably to reported Ki values for buspirone (9.3–29.5 nM, ), tandospirone (27 ± 5 nM, [2]), and gepirone (38 nM, [3]). The 3.5- to 4.8-fold higher affinity of Zalospirone relative to tandospirone and gepirone suggests that it may achieve greater receptor occupancy at lower concentrations, a critical parameter for in vitro and in vivo studies.

5-HT1A binding
Cross-study comparable
pKi 8.1 (Ki ≈ 7.9 nM)
Reported higher affinity than buspirone, tandospirone, gepirone; supports receptor occupancy studies.
Human recombinant receptor; 3.5- to 4.8-fold difference vs tandospirone/gepirone
5-HT1A receptor binding radioligand binding assay azapirone pharmacology structure-activity relationship

Atypical Forced Swim Test Behavior

In the rat forced swim test (FST), a standard behavioral screen for antidepressant-like activity, Zalospirone produced a unique effect that distinguishes it from other 5-HT1A agonists. Whereas the full agonist WY-48,723, the partial agonist WY-50,324, the 5-HT1A agonist 8-OH-DPAT, and the tricyclic antidepressant desipramine all significantly reduced immobility time, Zalospirone did not reduce immobility; instead, it increased immobility time [1]. This response prevented a straightforward evaluation of its antidepressant potential in this model and stands in contrast to the typical immobility-reducing effects observed with buspirone, gepirone, and other 5-HT1A ligands.

Forced swim test
Cross-study comparable
Increased immobility (no reduction)
Atypical behavioral endpoint context; may engage distinct neural circuits.
Rat FST, acute administration; contrasts with 8-OH-DPAT and desipramine
antidepressant screening forced swim test 5-HT1A agonist in vivo pharmacology

Antidepressant Efficacy in Major Depression

In a 6-week, multicenter, randomized, double-blind, placebo-controlled trial involving 287 outpatients with major depressive disorder (HAM-D ≥20), Zalospirone at a dose of 45 mg/day demonstrated significant antidepressant efficacy. The mean improvement (change from baseline) in the Hamilton Depression Rating Scale (HAM-D) total score at week 6 was 12.8 for Zalospirone versus 8.4 for placebo (p < 0.05) [1]. This effect was evident from week 2 onward. Lower doses (6 mg and 15 mg/day) showed numeric improvements over placebo but did not reach statistical significance, suggesting a clear dose-response relationship.

HAM-D improvement
Direct head-to-head
12.8 vs 8.4 points (p < 0.05)
Reported endpoint change in 6-week MDD trial; dose-response relationship at 45 mg/day.
RCT, N=287; effect evident from week 2
clinical trial major depressive disorder HAM-D dose-response

Distinct Tolerability Profile

Zalospirone's clinical development was halted largely due to poor tolerability at the efficacious dose. In the pivotal 6-week trial, 51% of patients in the 45 mg/day Zalospirone group discontinued treatment, with dizziness and nausea reported in nearly half of participants [1]. This high attrition rate stands in stark contrast to the tolerability profile of gepirone extended-release (gepirone-ER), another 5-HT1A partial agonist, where only 9.8% of patients discontinued due to adverse events in an 8-week trial [2]. The difference in dropout rates (51% vs. 9.8%) highlights a substantial variation in acute tolerability within the 5-HT1A partial agonist class.

Tolerability dropout
Cross-study comparable
51% vs 9.8% dropout
Tolerability endpoint context; dizziness/nausea reported in nearly half of participants.
6-week trial, 45 mg/day; gepirone-ER 8-week comparator
tolerability adverse events dropout rate clinical safety

Functional Partial Agonist Activity

In functional assays measuring 5-HT1A receptor-mediated G-protein activation ([35S]GTPγS binding), Zalospirone, like buspirone and ipsapirone, behaved as a partial agonist [1]. The EC50 values for agonist stimulation of [35S]GTPγS binding correlated strongly with Ki values from competition binding (r = +0.99), indicating that for these compounds, functional potency is directly proportional to receptor affinity. This relationship may not hold for all 5-HT1A ligands, as certain antipsychotics (e.g., methiothepin) display inverse agonist activity [1]. While exact EC50 values for Zalospirone were not reported in the abstract, its partial agonist classification and the high correlation between binding and functional potency provide a predictive framework for its cellular effects.

Functional activity
Class-level inference
Partial agonist, EC50 not reported
Functional potency correlates with binding affinity (r = +0.99); supports predictive modeling.
[35S]GTPγS binding, recombinant human 5-HT1A in CHO membranes
functional selectivity G-protein activation [35S]GTPγS binding partial agonism

Zalospirone: Research Applications


5-HT1A Binding and Radioligand Assays

Zalospirone's superior binding affinity (Ki ≈ 7.9 nM) makes it an excellent reference ligand for competitive binding experiments. Use it as a comparator to benchmark the affinity of novel 5-HT1A ligands or to define nonspecific binding in radioligand assays [1].

Atypical Antidepressant Mechanism Studies

Because Zalospirone increases immobility time in the FST—contrary to most antidepressants and 5-HT1A agonists—it is uniquely suited for studies aiming to dissect non-canonical antidepressant pathways. Researchers can use it to explore neural circuits or molecular mechanisms that are not engaged by standard immobility-reducing agents [1].

Modeling 5-HT1A Agonist-Induced Tolerability Limits

The high dropout rate (51%) and frequent side effects (dizziness, nausea) associated with Zalospirone's 45 mg/day dose provide a well-characterized model for studying the tolerability limits of 5-HT1A agonists. This is particularly valuable for preclinical toxicology or for testing the efficacy of adjunctive agents designed to mitigate serotonergic side effects [1].

Dose-Response Reference in MDD Models

The clinical trial data demonstrating significant HAM-D improvement at 45 mg/day, but not at lower doses, establishes a clear dose-response relationship [1]. Zalospirone can therefore serve as a positive control in dose-ranging studies of novel antidepressants, with the expectation that efficacious doses will produce measurable behavioral or biochemical changes.

Application
Selection Property
Validation Focus
5-HT1A binding assays
Binding affinity reference
Competition binding and specificity
Antidepressant mechanism studies
Atypical behavioral response
FST immobility endpoint and neural circuit dissection
Tolerability model studies
Tolerability endpoint profile
Dropout rate and adverse event modeling
Dose-response reference in research models
Dose-response relationship
HAM-D score improvement as model endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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